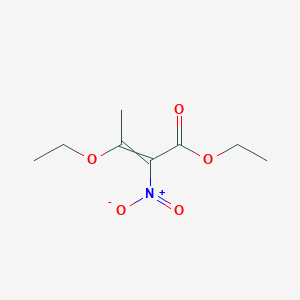

Ethyl 3-ethoxy-2-nitrobut-2-enoate

Cat. No. B8619554

M. Wt: 203.19 g/mol

InChI Key: CSOYUUGYEHAGFN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09221818B2

Procedure details

Intermediate 24A1. Ethyl 3-((3-chloro-2-fluorophenyl)amino)-2-nitrobut-2-enoate: Using a modified procedure described by Gomez-Sanchez. (Reference: Gomez-Sanchez, A. et al., Anales De Quimica, 81(2):139 (1985).) A clear, faint yellow solution of ethyl nitroacetate (4.17 ml, 37.6 mmol) and triethylorthoacetate (6.93 mL, 37.6 mmol) in toluene (9.39 mL) was heated to 110° C. A Dean-Stark trap was used to azeotrope the ethanol. Approximately every 30 min, the solvent was removed from the Dean-Stark and additional toluene (6 mL) was added to the reaction flask. Over the course of the reaction the color became a clear, dull yellow color. After 7.5 h, the reaction was stopped and it was cooled to rt. Excess solvent and starting materials were removed by distillation (5 mm Hg at 100° C.) leaving ethyl 3-ethoxy-2-nitrobut-2-enoate (5.46 g) as an orange liquid. An orange solution of 3-chloro-2-fluoroaniline (5.86 g, 40.2 mmol) and ethyl 3-ethoxy-2-nitrobut-2-enoate (5.45 g, 26.8 mmol) in ethanol (13.41 mL) was stirred at rt. After 7 h, the reaction was stopped and concentrated to give an orange oil. The orange oil was diluted with EtOAc and washed with 1.0 N HCl (2×), saturated NaHCO3, brine, dried over sodium sulfate, filtered and concentrated to give an orange oil. Purification by normal phase chromatography gave Intermediate 24A1 (2.90 g, 36%) as a viscous orange-yellow oil. 1H NMR indicated a 1:1 E:Z mixture. MS(ESI) m/z: 325.0 (M+H)+. 1H NMR (500 MHz, CDCl3) δ 11.54 (br. s., 1H), 10.77 (br. s., 1H), 7.50-7.45 (m, 1H), 7.44-7.38 (m, 1H), 7.24-7.12 (m, 4H), 4.39 (q, J=7.2 Hz, 2H), 4.34 (q, J=7.2 Hz, 2H), 2.15 (d, J=1.4 Hz, 3H), 2.12 (d, J=1.4 Hz, 3H), 1.39 (t, J=7.2 Hz, 3H), 1.36 (t, J=7.0 Hz, 3H).

Name

Ethyl 3-((3-chloro-2-fluorophenyl)amino)-2-nitrobut-2-enoate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

ethyl nitroacetate

Quantity

4.17 mL

Type

reactant

Reaction Step Two

Name

triethylorthoacetate

Quantity

6.93 mL

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

ClC1C(F)=C(N[C:9]([CH3:19])=[C:10]([N+:16]([O-:18])=[O:17])[C:11]([O:13][CH2:14][CH3:15])=[O:12])C=CC=1.[N+]([CH2:24][C:25](OCC)=[O:26])([O-])=O.C(C(CC)(CC)C([O-])([O-])[O-])C.C(O)C>C1(C)C=CC=CC=1>[CH2:25]([O:26][C:9]([CH3:19])=[C:10]([N+:16]([O-:18])=[O:17])[C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH3:24]

|

Inputs

Step One

|

Name

|

Ethyl 3-((3-chloro-2-fluorophenyl)amino)-2-nitrobut-2-enoate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C(=C(C=CC1)NC(=C(C(=O)OCC)[N+](=O)[O-])C)F

|

Step Two

|

Name

|

ethyl nitroacetate

|

|

Quantity

|

4.17 mL

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])CC(=O)OCC

|

|

Name

|

triethylorthoacetate

|

|

Quantity

|

6.93 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C(C([O-])([O-])[O-])(CC)CC

|

|

Name

|

|

|

Quantity

|

9.39 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent was removed from the Dean-Stark and additional toluene (6 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the reaction flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Over the course of the reaction the color

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 7.5 h

|

|

Duration

|

7.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were removed by distillation (5 mm Hg at 100° C.)

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC(=C(C(=O)OCC)[N+](=O)[O-])C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 5.46 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |